2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester
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Overview
Description
2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and fluorine atoms in its structure makes it a versatile intermediate for various synthetic applications.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Mode of Action
Boronic acids and their esters, including phenylboronic pinacol esters, are known to undergo hydrolysis . The kinetics of this reaction is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Biochemical Pathways
Boronic acids and their esters are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
It’s important to note that these compounds are only marginally stable in water . Their hydrolysis is considerably accelerated at physiological pH , which could impact their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The hydrolysis of phenylboronic pinacol esters, including this compound, could potentially lead to the release of boronic acids, which have various biological effects .
Action Environment
Environmental factors, such as pH, can significantly influence the action, efficacy, and stability of this compound . As mentioned earlier, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH , which could impact the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester typically involves the following steps:
Bromination and Fluorination: The starting material, 3-hydroxyphenylboronic acid, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.
Esterification: The resulting 2-bromo-6-fluoro-3-hydroxyphenylboronic acid is then esterified with pinacol to form the pinacol ester.
The reaction conditions for these steps often involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions are employed.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Resulting from hydrolysis of the ester group.
Scientific Research Applications
2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, such as polymers and electronic devices.
Chemical Biology: Applied in the study of biological systems and the development of chemical probes.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxyphenylboronic acid pinacol ester
- 6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester is unique due to the simultaneous presence of bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a valuable intermediate for specific synthetic applications where these properties are advantageous.
Properties
IUPAC Name |
2-bromo-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrFO3/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6,16H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETHGHNSIQBWBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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